![molecular formula C11H10N2O B14347584 6-Naphthamide, 2-amino- CAS No. 99102-68-8](/img/structure/B14347584.png)
6-Naphthamide, 2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Naphthamide, 2-amino- is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an amino group attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 6-Naphthamide, 2-amino- typically involves the reaction of 2-naphthoic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
6-Naphthamide, 2-amino- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: The compound can be reduced to form naphthylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
6-Naphthamide, 2-amino- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 6-Naphthamide, 2-amino- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating certain neurological disorders .
Vergleich Mit ähnlichen Verbindungen
6-Naphthamide, 2-amino- can be compared with other naphthalene derivatives such as 1,8-naphthalimide and 2-naphthoic acid. While all these compounds share a common naphthalene core, 6-Naphthamide, 2-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, 1,8-naphthalimide is widely used in fluorescent dyes and OLEDs, whereas 6-Naphthamide, 2-amino- is more focused on medicinal applications .
Eigenschaften
CAS-Nummer |
99102-68-8 |
---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-aminonaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H2,13,14) |
InChI-Schlüssel |
PXDLQIWABAXLDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.